molecular formula C11H14N4 B1595857 2-tert-butyl-5-phenyl-2H-tetrazole CAS No. 59772-96-2

2-tert-butyl-5-phenyl-2H-tetrazole

Cat. No. B1595857
CAS RN: 59772-96-2
M. Wt: 202.26 g/mol
InChI Key: BSZQFTLIMOHPIL-UHFFFAOYSA-N
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Description

2-tert-butyl-5-phenyl-2H-tetrazole is a chemical compound with the molecular formula C11H14N4 . It is a representative of the 2,5-disubstituted tetrazoles .


Molecular Structure Analysis

The molecular structure of 2-tert-butyl-5-phenyl-2H-tetrazole includes a tetrazole ring, a phenyl ring, and a tert-butyl group . The tetrazole ring is a heterocyclic compound consisting of a 5-membered ring with four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

2-tert-butyl-5-phenyl-2H-tetrazole has been found to participate in oxidative dissolution of copper powder in homometalic systems and heterobimetallic ones . It forms molecular homometallic complexes and heterobimetallic complexes .


Physical And Chemical Properties Analysis

The average mass of 2-tert-butyl-5-phenyl-2H-tetrazole is 202.256 Da . Tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants. They have specific thermochemical properties and exhibit multiple reactivity .

Scientific Research Applications

Alkylation Processes

2-tert-butyl-5-phenyl-2H-tetrazole and its derivatives are involved in various alkylation processes. For instance, the alkylation of tetrazole and its derivatives with certain alcohols in concentrated H2SO4 results in high yields of corresponding 2-alkyltetrazoles (Koren & Gaponik, 1990). Another study explored the alkylation of 5-substituted tetrazoles with different alcohols, revealing that tertiary alcohols like tert-butyl alcohol react with unsubstituted and 5-substituted tetrazoles to give 2-alkyl-5-R-tetrazoles with high regioselectivity (Egorov et al., 2020).

Ligand Synthesis and Coordination Chemistry

2-tert-butyl-5-phenyl-2H-tetrazole is used in synthesizing ligands for coordination chemistry. A study reported the synthesis of tetrazole-containing phosphonoacetamidines by adding 5-substituted tetrazoles to certain phosphonates. The reactions occur via nucleophilic attack of the tetrazole N-1 atom at the C=C bond (Svintsitskaya et al., 2015). Additionally, the compound has been found effective in the direct synthesis of novel Cu(II) and heterobimetallic Cu(II)/Mn(II) complexes, showcasing its role in the formation of molecular homometallic and heterobimetallic complexes (Mosalkova et al., 2013).

Photophysical and Electrochemical Applications

There are studies exploring the use of phenyl-tetrazoles as cyclometalating ligands in Ir(III) complexes. These complexes exhibit intense emission bands with applications in photoluminescence and light-emitting electrochemical cells (Monti et al., 2014). Another investigation focused on tricarbonyl rhenium(I) tetrazolato complexes, where 2-(2-tert-butyltetrazol-5-yl)pyridine was used to form neutral mononuclear complexes. These complexes show phosphorescent emission and are characterized for their electrochemical behavior, indicating potential applications in optoelectronics and sensors (Wright et al., 2013).

Applications in Solar Energy

In the field of solar energy, tetrazole derivatives including 2-tert-butyl-5-phenyl-2H-tetrazole have been investigated for their interaction with anatase TiO2 surfaces, a critical aspect in dye-sensitized solar cells. A study using periodic density functional theory explored how these compounds interact with TiO2 surfaces, revealing insights into their potential application in improving solar cell efficiency (Karami et al., 2017).

Synthesis of Novel Chemicals

The compound is also employed in the synthesis of new chemical entities. For example, a study presented a new route to synthesize 1-alkyltetrazoles via exhaustive alkylation of 2-tert-butyl derivatives of tetrazoles, followed by the removal of the tert-butyl group. This method offers a novel approach to synthesize structurally diverse tetrazoles (Koren et al., 1995).

Future Directions

The future research directions for 2-tert-butyl-5-phenyl-2H-tetrazole could involve exploring its potential applications in various fields, given its ability to form complexes with metals and its resistance to biological degradation .

properties

IUPAC Name

2-tert-butyl-5-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)15-13-10(12-14-15)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQFTLIMOHPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350037
Record name ST047279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-5-phenyl-2H-tetrazole

CAS RN

59772-96-2
Record name ST047279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Rajamanickam, C Sah, BA Mir, S Ghosh… - The Journal of …, 2020 - ACS Publications
Bu 4 NI-catalyzed regioselective N 2 -methylation, N 2 -alkylation, and N 2 -arylation of tetrazoles have been achieved using tert-butyl hydroperoxide (TBHP) as the methyl source, alkyl …
Number of citations: 29 pubs.acs.org
AA Batyrenko, OV Mikolaichuk, GK Ovsepyan… - Russian Journal of …, 2021 - Springer
A series of palladium(II) complexes with 1H- and 2H-tetrazole ligands (2-isopropyl-5-R-2H-tetrazoles and 1H-tetrazol-1-ylcarboxylic acids) was synthesized. Structure of the obtained …
Number of citations: 4 link.springer.com

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